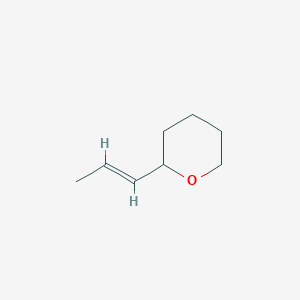![molecular formula C10H11F2N2Na4O13P3S B13113196 5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt is a complex chemical compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt typically involves the reaction of 5’-Uridylic acid with P,P’-(difluoromethylene)bis[phosphonic acid] under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring consistent quality and yield. The use of advanced equipment and technology, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production .
化学反応の分析
Types of Reactions
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
科学的研究の応用
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of 5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
5’-Uridylic acid: A nucleotide used as a monomer in RNA.
P,P’-(difluoromethylene)bis[phosphonic acid]: A compound used in the synthesis of various phosphonate derivatives.
Uniqueness
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt is unique due to its combined structural features, which confer distinct reactivity and biological activity.
特性
分子式 |
C10H11F2N2Na4O13P3S |
|---|---|
分子量 |
622.14 g/mol |
IUPAC名 |
tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C10H15F2N2O13P3S.4Na/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17;;;;/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChIキー |
KATPYMNMKKBLAH-ODQFIEKDSA-J |
異性体SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


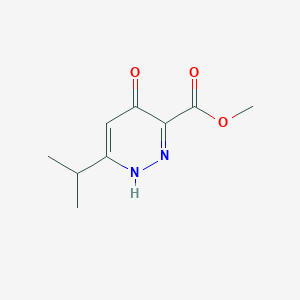

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)


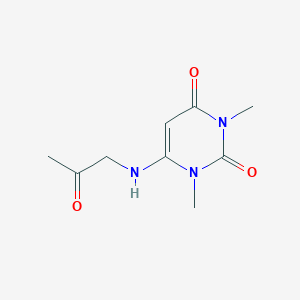
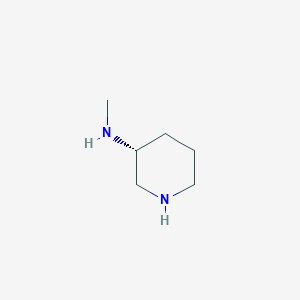
![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
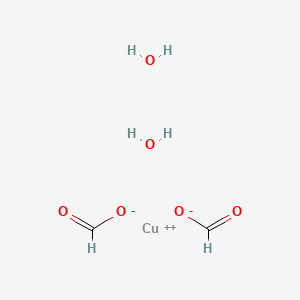

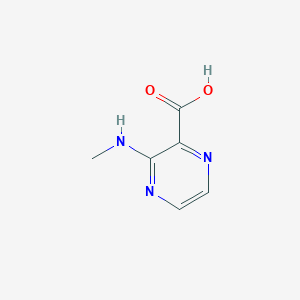
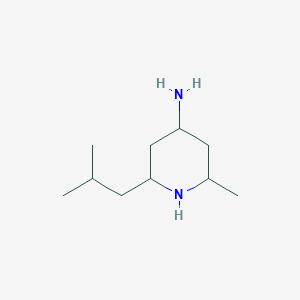
![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)
